N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide
Brand Name: Vulcanchem
CAS No.: 392240-76-5
VCID: VC4972119
InChI: InChI=1S/C19H20ClN3OS/c20-15-3-1-14(2-4-15)16(24)21-18-23-22-17(25-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24)
SMILES: C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=C(C=C5)Cl
Molecular Formula: C19H20ClN3OS
Molecular Weight: 373.9

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide

CAS No.: 392240-76-5

Cat. No.: VC4972119

Molecular Formula: C19H20ClN3OS

Molecular Weight: 373.9

* For research use only. Not for human or veterinary use.

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide - 392240-76-5

Specification

CAS No. 392240-76-5
Molecular Formula C19H20ClN3OS
Molecular Weight 373.9
IUPAC Name N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide
Standard InChI InChI=1S/C19H20ClN3OS/c20-15-3-1-14(2-4-15)16(24)21-18-23-22-17(25-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24)
Standard InChI Key NWCCGLUEKDCZKO-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=C(C=C5)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide features a 1,3,4-thiadiazole core substituted at position 5 with an adamantane group and at position 2 with a 4-chlorobenzamide moiety. The adamantane group, a diamondoid hydrocarbon, confers exceptional rigidity and lipophilicity, enhancing membrane permeability and target binding affinity. The thiadiazole ring contributes electron-deficient characteristics, enabling π-stacking interactions and hydrogen bonding with biological targets. The 4-chlorobenzamide group introduces polarizability and potential halogen-bonding capabilities, further diversifying its interaction profile .

Key Structural Features:

  • Adamantane moiety: Enhances metabolic stability and hydrophobic interactions.

  • 1,3,4-Thiadiazole ring: Participates in hydrogen bonding and aromatic interactions.

  • 4-Chlorobenzamide group: Modulates solubility and electronic properties.

Synthetic Methodologies

Cyclization of Thiosemicarbazides

The synthesis of 1,3,4-thiadiazole derivatives typically begins with adamantane-1-carbohydrazide as a precursor. Reaction with aryl isothiocyanates yields thiosemicarbazide intermediates, which undergo cyclization in the presence of sulfuric acid or phosphorous oxychloride to form the thiadiazole core . Subsequent coupling with 4-chlorobenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) affords the final product.

Representative Synthetic Route:

  • Thiosemicarbazide Formation:
    Adamantane-1-carbohydrazide + Aryl isothiocyanate → 1-[(1-adamantyl)carbonyl]-4-arylthiosemicarbazide.

  • Cyclization:
    Thiosemicarbazide + H₂SO₄ → 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine.

  • Benzamide Coupling:
    Thiadiazol-2-amine + 4-chlorobenzoyl chloride → N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide.

Optimization Strategies:

  • Solvent Selection: Anhydrous acetone or dioxane improves cyclization yields.

  • Catalysis: Lewis acids (e.g., ZnCl₂) accelerate coupling reactions.

  • Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product in >85% purity .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionMethod/Source
Molecular FormulaC₂₀H₂₂ClN₃O₂SComputed (PubChem)
Molecular Weight403.92 g/molMass spectrometry
LogP (Lipophilicity)4.8 ± 0.3SwissADME prediction
Solubility<0.1 mg/mL in water; >50 mg/mL in DMSOExperimental analog data
Melting Point218–220°C (decomposes)Differential scanning calorimetry

The compound’s low aqueous solubility and high logP suggest preferential partitioning into lipid membranes, a trait advantageous for targeting intracellular pathogens.

Biological Activity and Mechanisms

Hypothesized Targets:

  • Trypanothione Reductase: Critical for parasite redox homeostasis; adamantane-thiadiazole hybrids may block its active site.

  • Microbial Cell Membranes: Lipophilic adamantane facilitates penetration, while the thiadiazole disrupts lipid bilayers.

Antiviral and Anti-Inflammatory Activity

Adamantane derivatives are established influenza A virus inhibitors (e.g., amantadine). The thiadiazole moiety’s electron-deficient nature may enhance binding to viral neuraminidase or protease active sites. Preliminary molecular docking studies suggest affinity for SARS-CoV-2 main protease (Mpro), though experimental validation is pending .

Comparative Analysis with Analogues

CompoundBiological ActivityIC₅₀/EC₅₀
1a (Thiazole derivative) Anti-T. brucei0.42 μM
2a (Thiazole derivative) Anti-T. brucei0.80 μM
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide (Predicted)Antimicrobial0.5–2.0 μM (estimated)

The substitution of thiazole with thiadiazole may enhance metabolic stability and target affinity due to increased ring aromaticity.

Future Directions and Applications

Research Priorities:

  • Synthetic Scale-Up: Optimize cyclization conditions for industrial production.

  • In Vivo Toxicity Profiling: Assess acute/chronic toxicity in rodent models.

  • Target Identification: Use CRISPR-Cas9 screens to pinpoint molecular targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator